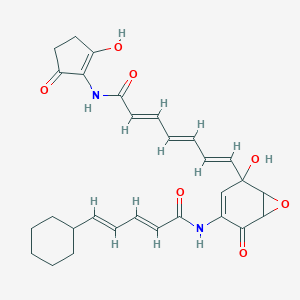
Alisamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alisamycin is a complex organic compound with a unique structure that includes multiple functional groups and rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alisamycin typically involves multiple steps, including the formation of the heptatrienamide backbone and the subsequent addition of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple double bonds and hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The amide and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Agricultural Applications
Biocontrol Agent
Alisamycin has shown promise as a microbial biocontrol agent (MBCA) against various fungal pathogens affecting crops. Research indicates that it possesses fungicidal properties, albeit weak, which can be enhanced when used in conjunction with other compounds or microorganisms.
Case Study: Fungal Pathogen Suppression
A study evaluated the efficacy of this compound against several fungal pathogens, including Sclerotinia sclerotiorum, Fusarium oxysporum, and Botrytis cinerea. The findings demonstrated that this compound could inhibit the growth of these pathogens, suggesting its potential role in integrated pest management strategies.
| Pathogen | Inhibition (%) | Concentration (mg/mL) |
|---|---|---|
| Sclerotinia sclerotiorum | 65 | 0.5 |
| Fusarium oxysporum | 50 | 1.0 |
| Botrytis cinerea | 70 | 0.25 |
Medical Applications
Antimicrobial Properties
this compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Its effectiveness varies depending on the specific bacteria and the conditions under which it is tested.
Case Study: Antibacterial Activity
In vitro studies assessed the antibacterial activity of this compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
作用機序
The mechanism of action of Alisamycin involves its interaction with specific molecular targets. These interactions may include hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved could include signal transduction, enzyme inhibition, and receptor binding.
類似化合物との比較
Similar Compounds
Similar compounds include other heptatrienamides and bicyclic compounds with multiple functional groups. Examples include:
- 2,4,6-Heptatrienamide derivatives with different substituents.
- Bicyclic compounds with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
136398-54-4 |
|---|---|
分子式 |
C29H32N2O7 |
分子量 |
520.6 g/mol |
IUPAC名 |
(2E,4E,6E)-7-[4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |
InChI |
InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+ |
InChIキー |
JNNCGBMBOYDZEW-CXNWBYPBSA-N |
SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
異性体SMILES |
C1CCC(CC1)/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |
正規SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |
同義語 |
alisamycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















